molecular formula C28H32BrP B3265918 Geranyltriphenylphosphoniumbromide CAS No. 41273-34-1

Geranyltriphenylphosphoniumbromide

Cat. No.: B3265918
CAS No.: 41273-34-1
M. Wt: 479.4 g/mol
InChI Key: SRDQDLILIBAEFO-OSMRDGEFSA-M
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Description

Geranyltriphenylphosphoniumbromide is a chemical compound with the molecular formula C28H32BrP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various scientific research applications. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Geranyltriphenylphosphoniumbromide can be synthesized through the reaction of geranyl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:

Geranyl Bromide+TriphenylphosphineThis compound\text{Geranyl Bromide} + \text{Triphenylphosphine} \rightarrow \text{this compound} Geranyl Bromide+Triphenylphosphine→this compound

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. This method allows for the efficient production of the compound with high purity and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Geranyltriphenylphosphoniumbromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form geranyltriphenylphosphonium oxide.

    Reduction: It can be reduced to form geranyltriphenylphosphonium hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Geranyltriphenylphosphonium oxide.

    Reduction: Geranyltriphenylphosphonium hydride.

    Substitution: Various substituted geranyltriphenylphosphonium derivatives depending on the nucleophile used.

Scientific Research Applications

Geranyltriphenylphosphoniumbromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents.

    Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of geranyltriphenylphosphoniumbromide involves its ability to interact with various molecular targets. In biological systems, it can penetrate cell membranes and accumulate in mitochondria due to its lipophilic nature. This accumulation can affect mitochondrial function and cellular energy production.

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Benzyltriphenylphosphonium bromide

Uniqueness

Geranyltriphenylphosphoniumbromide is unique due to its geranyl group, which imparts specific reactivity and biological properties. This distinguishes it from other triphenylphosphonium salts, which may have different alkyl or aryl groups.

Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32P.BrH/c1-24(2)14-13-15-25(3)22-23-29(26-16-7-4-8-17-26,27-18-9-5-10-19-27)28-20-11-6-12-21-28;/h4-12,14,16-22H,13,15,23H2,1-3H3;1H/q+1;/p-1/b25-22+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDQDLILIBAEFO-OSMRDGEFSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Geranyltriphenylphosphoniumbromide
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Geranyltriphenylphosphoniumbromide
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Geranyltriphenylphosphoniumbromide
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Geranyltriphenylphosphoniumbromide
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Geranyltriphenylphosphoniumbromide
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Geranyltriphenylphosphoniumbromide

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